6-Oxospiro[2.5]octane-1-carboxylic acid
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Overview
Description
6-Oxospiro[2.5]octane-1-carboxylic acid is a chemical compound with the CAS Number: 1782521-95-2 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H12O3/c10-6-1-3-9(4-2-6)5-7(9)8(11)12/h7H,1-5H2,(H,11,12) . The molecular weight of this compound is 168.19 .Physical and Chemical Properties Analysis
The physical form of this compound is a powder . It has a molecular weight of 168.19 . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Stereochemistry
The synthesis and stereochemical analysis of various 1-oxa-6-heteraspiro[2.5]octanes, including derivatives related to 6-oxospiro[2.5]octane-1-carboxylic acid, have been extensively studied. For instance, Satyamurthy et al. (1984) reported the synthesis of several 1-oxa-6-heteraspiro[2.5]octanes. Their study involved stereochemical analysis via NMR studies and single crystal X-ray diffraction, providing insights into the structures of these compounds (Satyamurthy et al., 1984).
Oxidation and Catalysis
Efficient oxidation of alcohols to carbonyl compounds with molecular oxygen catalyzed by N-hydroxyphthalimide (NHPI) combined with a Co species has been developed, highlighting potential applications in organic synthesis and chemical transformations (Iwahama et al., 2000).
Inhibition Performances for Corrosion Protection
Spirocyclopropane derivatives, including structures related to this compound, have shown promise as inhibitors for mild steel corrosion in acidic solutions. This research is part of the effort to discover green and environmentally friendly substances for corrosion protection (Chafiq et al., 2020).
Synthesis and Properties of Derivatives
The conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite by the action of sodium malonate in toluene to various derivatives has been explored, showcasing the versatility of these compounds in organic synthesis (Kuroyan et al., 1991).
Supramolecular Aggregation
The crystal structures of hydroxycarboxylic acid derivatives, including 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid, have been investigated to understand the impact of the conformation of hydroxymethyl groups on the dimensionality of supramolecular structures (Foces-Foces et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
6-oxospiro[2.5]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-6-1-3-9(4-2-6)5-7(9)8(11)12/h7H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPWZXQXQJZMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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